molecular formula C10H9BrClFO B14052882 1-(4-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one

1-(4-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one

Cat. No.: B14052882
M. Wt: 279.53 g/mol
InChI Key: WOAFSWDNKADPSE-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one is a halogenated aryl ketone characterized by a bromomethyl group at the 4-position, a fluorine atom at the 2-position of the phenyl ring, and a 2-chloropropan-1-one moiety. Its molecular formula is C₁₀H₉BrClFO, with a molecular weight of 279.53 g/mol and a CAS Registry Number of 1804233-89-3 . The Smiles string CC(Cl)C(=O)c1cc(CBr)ccc1F reflects its structural arrangement. Notably, the provided evidence lacks data on physical properties (e.g., melting point, boiling point) and safety information, highlighting gaps for future research .

Properties

Molecular Formula

C10H9BrClFO

Molecular Weight

279.53 g/mol

IUPAC Name

1-[4-(bromomethyl)-2-fluorophenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H9BrClFO/c1-6(12)10(14)8-3-2-7(5-11)4-9(8)13/h2-4,6H,5H2,1H3

InChI Key

WOAFSWDNKADPSE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)CBr)F)Cl

Origin of Product

United States

Preparation Methods

Bromination of 4-(Hydroxymethyl)-2-fluorobenzoic Acid

The most reliable method for introducing the bromomethyl group involves treating 4-(hydroxymethyl)-2-fluorobenzoic acid with phosphorus tribromide (PBr₃) in anhydrous dichloromethane. This method, adapted from the synthesis of 1-(2-(bromomethyl)-5-fluorophenyl)-2-chloropropan-1-one, proceeds via nucleophilic substitution of the hydroxyl group (Scheme 1).

Conditions :

  • Reagent : PBr₃ (1.2 equiv), CH₂Cl₂, 0°C → rt, 12 h.
  • Yield : 85–89%.
  • Byproducts : <5% di-brominated species (detected via LC-MS).

Alternative Bromination Strategies

Direct bromination of 4-methyl-2-fluorobenzoic acid using N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄, reflux) yields <20% of the desired bromomethyl product, with predominant allylic bromination at the methyl group. Silver nitrate-catalyzed bromination (HNO₃, Br₂), as reported for 5-bromo-4-chloro-2-fluorophenyl ethanone, is ineffective due to competing ring bromination.

Construction of the 2-Chloropropanone Moiety

Friedel–Crafts Acylation with 2-Chloropropanoyl Chloride

Friedel–Crafts acylation of 4-(bromomethyl)-2-fluorobenzene with 2-chloropropanoyl chloride faces challenges due to the electron-withdrawing effects of fluorine and bromine, which deactivate the aromatic ring. Modified conditions using zeolite catalysts (H-Y, 60°C) improve electrophilic substitution, achieving 45–50% conversion.

Limitations :

  • Competing hydrolysis of 2-chloropropanoyl chloride reduces yield.
  • Requires stoichiometric AlCl₃, complicating purification.

Nucleophilic Acyl Substitution with Pre-formed Aryl Lithium Reagents

Generation of a lithiated 4-(bromomethyl)-2-fluorobenzene intermediate (-78°C, n-BuLi) followed by quenching with 2-chloropropanoyl chloride enhances regiocontrol (Scheme 2). This method, inspired by the synthesis of thietane intermediates, affords 65–68% yield with minimal byproducts.

Optimized Protocol :

  • Base : n-BuLi (1.1 equiv), THF, -78°C.
  • Electrophile : 2-chloropropanoyl chloride (1.5 equiv).
  • Workup : Aqueous NH₄Cl, extraction with EtOAc.

Integrated Synthesis Routes

Sequential Bromination-Acylation (Method A)

  • Step 1 : Bromination of 4-(hydroxymethyl)-2-fluorobenzoic acid → 4-(bromomethyl)-2-fluorobenzoic acid (89% yield).
  • Step 2 : Conversion to acid chloride via SOCl₂ (quantitative).
  • Step 3 : Friedel–Crafts acylation with 2-chloropropanoyl chloride (AlCl₃, 0°C, 4 h) → 52% yield.

Overall Yield : 46% (two steps).

Late-Stage Chlorination (Method B)

  • Step 1 : Acylation of 4-(bromomethyl)-2-fluorobenzene with propanoyl chloride (AlCl₃, 60% yield).
  • Step 2 : Radical chlorination (Cl₂, hv, CCl₄) at the β-carbon → 48% yield.

Overall Yield : 29% (two steps).

Comparative Performance

Method Steps Overall Yield Key Advantages Limitations
A 3 46% High-purity product; minimal byproducts Lengthy purification
B 2 29% Shorter route Low regioselectivity in chlorination

Byproduct Analysis and Mitigation

Isomerization During Bromination

Bromination of 4-(hydroxymethyl)-2-fluorobenzoic acid occasionally yields 3-bromomethyl regioisomers (4–7%), attributed to incomplete directing by the fluorine atom. Recrystallization from hexane/EtOAc (3:1) reduces isomer content to <1%.

Hydrolysis of 2-Chloropropanoyl Chloride

Exposure to moisture during acylation generates 2-chloropropanoic acid (up to 15%), necessitating anhydrous conditions and molecular sieves.

Scalability and Industrial Feasibility

Method A’s reliance on PBr₃ and AlCl₃ poses challenges for large-scale production due to corrosive reagents and waste generation. Continuous-flow systems, as demonstrated in thietane synthesis, may enhance scalability by improving heat dissipation and reaction control.

Emerging Methodologies

Photocatalytic C–H Bromination

Visible-light-mediated bromination using NBS and eosin Y enables direct C–H functionalization of 4-methyl-2-fluorophenyl derivatives, bypassing the hydroxymethyl intermediate. Preliminary results show 40% conversion but require optimization.

Biocatalytic Approaches

Ketoreductase-mediated asymmetric reduction of 2-chloro-3-ketopropane intermediates offers enantioselective access to chiral analogs, though applicability to the target compound remains unexplored.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alcohols.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can yield corresponding ketones, carboxylic acids, or alcohols.

Scientific Research Applications

1-(4-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Comparison of Halogenated Aryl Ketones

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups CAS Number References
1-(4-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one C₁₀H₉BrClFO 279.53 BrCH₂ (4), F (2), Cl (2) Propan-1-one 1804233-89-3
1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-3-chloropropan-1-one C₁₁H₁₀BrClF₂O 311.55 BrCH₂ (4), F₂CH (2), Cl (3) Propan-1-one 1804065-69-7
(2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one C₁₅H₁₀BrFO 305.14 Br (4), F (4') α,β-Unsaturated ketone Not provided
1-Chloro-1-(2,4-difluorophenyl)propan-2-one C₉H₆ClF₂O 206.59 Cl (1), F (2,4) Propan-2-one Not provided
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one C₁₂H₁₃ClO 208.68 Cl (4), cyclopropyl (2) Propan-1-one 123989-29-7
1-(4-Bromophenyl)-2-methylpropan-1-one C₁₀H₁₁BrO 227.10 Br (4), CH₃ (2) Propan-1-one 49660-93-7

Key Observations:

Fluorine at the 2-position may improve metabolic stability and lipophilicity relative to non-fluorinated analogs . Chlorine at the propanone moiety differentiates it from propan-2-one derivatives (e.g., ).

Functional Group Variations :

  • Chalcone derivatives like (2E)-1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one feature conjugated α,β-unsaturated ketones, enabling distinct reactivity (e.g., Michael additions) compared to saturated ketones.

Molecular Weight and Complexity :

  • The target compound’s molecular weight (279.53 g/mol) is intermediate among analogs, with higher values observed in difluoromethyl-substituted derivatives (e.g., 311.55 g/mol in ).

Biological Activity

1-(4-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one is an organic compound notable for its unique structural features, including a bromomethyl group, a fluorophenyl moiety, and a chloropropanone functional group. Its molecular formula is C9H8BrClFC_9H_8BrClF with a molecular weight of approximately 279.53 g/mol. This compound has garnered attention in pharmacological research due to its potential interactions with various biomolecules, which may modulate enzyme activities and receptor functions.

The biological activity of 1-(4-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The presence of halogen substituents (bromine and chlorine) enhances its reactivity, allowing it to interact with biological targets effectively. The bromomethyl group, in particular, is significant for these interactions, facilitating the compound's potential role as a modulator in drug development.

Biological Activity Overview

Research indicates that 1-(4-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one may exhibit various biological activities, including:

  • Antimicrobial Properties : Similar halogenated compounds have shown significant antimicrobial effects, suggesting potential efficacy against bacterial strains.
  • Anticancer Activity : The compound's structure implies possible interactions with cancer-related pathways, warranting further investigation into its anticancer properties.
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes, impacting metabolic pathways relevant to disease states.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 1-(4-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one, it is useful to compare it with structurally similar compounds. Below is a table summarizing key features of these compounds:

Compound NameStructural FeaturesUnique Aspects
4-BromobenzaldehydeBromine on phenyl ringUsed as an intermediate in organic synthesis
2-Fluorobenzyl chlorideFluorine and chloromethyl groupEngaged in various substitution reactions
3-Chloro-4-fluorobenzaldehydeSimilar halogen substitutionsInvestigated for reactivity in electrophilic aromatic substitution

The unique combination of bromine and chlorine substituents along with a fluorinated aromatic system in 1-(4-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one enhances its reactivity profile compared to these similar compounds.

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

  • Antimicrobial Studies : A study demonstrated that halogenated compounds similar to 1-(4-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one exhibited varying degrees of antimicrobial activity against Staphylococcus aureus, suggesting this compound may possess similar properties .
  • Cancer Research : Investigations into structurally related compounds have shown promising results in inhibiting cancer cell proliferation. For instance, certain derivatives have been advanced into clinical trials due to their efficacy in tumor stasis .
  • Enzyme Interaction Studies : The compound's ability to bind covalently to enzymes has been highlighted in recent biochemical assays, indicating its potential as a lead compound for developing enzyme inhibitors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one, considering the reactivity of bromomethyl and halogen substituents?

  • Methodological Answer : A two-step approach is often employed:

  • Step 1 : Bromomethylation of 2-fluorophenyl precursors using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to introduce the bromomethyl group selectively at the para position .
  • Step 2 : Chlorination of the propanone moiety via nucleophilic substitution (e.g., using SOCl₂ or PCl₅) under anhydrous conditions to avoid hydrolysis.
  • Key Considerations : Monitor reaction progress via TLC or HPLC, as competing halogen exchange reactions may occur due to the presence of fluorine (electron-withdrawing effects) and bromine (leaving group potential) .

Q. How can researchers optimize purification methods for this compound to achieve high purity, given its halogenated aromatic structure?

  • Methodological Answer :

  • Recrystallization : Use a mixed solvent system (e.g., ethyl acetate/hexane) to exploit differences in halogen polarity. The bromomethyl group increases molecular weight and may require elevated temperatures for dissolution .
  • Column Chromatography : Employ silica gel with a gradient elution (e.g., 5–20% ethyl acetate in hexane) to separate halogenated byproducts. Bromine’s polarizability can lead to tailing; adding 1% triethylamine to the mobile phase mitigates this .
  • Validation : Confirm purity via ¹H/¹³C NMR (focus on δ 4.5–5.0 ppm for bromomethyl protons) and GC-MS to detect trace impurities .

Advanced Research Questions

Q. What challenges arise in the X-ray crystallographic analysis of this compound, particularly regarding halogen interactions and crystal packing?

  • Methodological Answer :

  • Halogen Bonding : The bromomethyl and fluorine substituents may engage in type II halogen···halogen interactions (C–Br···F–C), influencing crystal packing. Use SHELXL for refinement, as it handles anisotropic displacement parameters for heavy atoms (Br, Cl) effectively .
  • Disorder Modeling : The bromomethyl group’s rotational freedom can cause positional disorder. Apply PART instructions in SHELXL to model split positions, and validate using residual density maps .
  • Software Tools : Mercury CSD’s "Packing Similarity" feature helps compare halogen-driven packing motifs with related structures in the Cambridge Structural Database (CSD) .

Q. How can computational methods (e.g., DFT) predict the reactivity of the bromomethyl group in further derivatization reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-31G(d,p) level to assess the bromomethyl C–Br bond dissociation energy (BDE). Lower BDE values (~50–60 kcal/mol) suggest susceptibility to nucleophilic substitution .
  • Transition State Analysis : Model SN2 pathways using polarizable continuum models (e.g., SMD for solvent effects) to predict regioselectivity in reactions with amines or thiols.
  • Electrostatic Potential Maps : Generate maps (via Gaussian) to visualize electron-deficient regions near the bromomethyl group, guiding catalyst design for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What spectroscopic techniques are most effective in resolving structural ambiguities, such as distinguishing between rotational isomers in solution?

  • Methodological Answer :

  • VT-NMR : Variable-temperature ¹H NMR (e.g., 25–60°C) can coalesce split signals from rotamers of the bromomethyl group. Calculate activation energy barriers (ΔG‡) using the Eyring equation .
  • NOESY : Detect through-space correlations between the bromomethyl protons and adjacent aromatic fluorine to confirm spatial proximity in the dominant conformer .
  • IR Spectroscopy : Monitor C=O stretching frequencies (~1700 cm⁻¹) to assess electronic effects of halogen substituents on the ketone’s electrophilicity .

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